7-Bromo-3-chlorobenzo[d]isoxazole
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Overview
Description
7-Bromo-3-chlorobenzo[d]isoxazole is a heterocyclic compound that features a five-membered isoxazole ring fused to a benzene ring, with bromine and chlorine substituents at the 7 and 3 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-3-chlorobenzo[d]isoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the base-catalyzed condensation of nitroacetic esters with dipolarophiles in the presence of water . Another method involves the cycloisomerization of α,β-acetylenic oximes catalyzed by AuCl3, which leads to substituted isoxazoles under moderate reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as the reaction of N-hydroxyl-4-toluenesulfonamide with α,β-unsaturated carbonyl compounds, which offers high regioselectivity and yields . These methods are designed to be efficient and cost-effective for large-scale production.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-3-chlorobenzo[d]isoxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions, nucleophiles such as amines or thiols can be used.
Oxidizing Agents: Agents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Reducing agents such as lithium aluminum hydride can be employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.
Scientific Research Applications
7-Bromo-3-chlorobenzo[d]isoxazole has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of 7-Bromo-3-chlorobenzo[d]isoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 7-Bromo-3-chlorobenzo[d]isoxazole include:
- 7-Bromo-5-chlorobenzo[d]isoxazole
- Other halogenated benzo[d]isoxazoles
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence its reactivity and biological activity, making it a valuable compound for various applications.
Biological Activity
7-Bromo-3-chlorobenzo[d]isoxazole is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, supported by research findings, case studies, and data tables.
Chemical Structure
The compound this compound features a bromine atom at the 7-position and a chlorine atom at the 3-position of the benzo[d]isoxazole ring. This unique substitution pattern contributes to its biological properties.
1. Anticancer Activity
Research indicates that isoxazole derivatives, including this compound, exhibit significant anticancer properties. A study evaluated various isoxazole compounds against several cancer cell lines, revealing that certain derivatives demonstrated potent cytotoxic effects. For instance:
- Compound 2d and 2e exhibited half-maximal inhibitory concentrations (IC50) of approximately 23 μg/ml against Hep3B liver cancer cells and 15.48 μg/ml against HeLa cervical cancer cells .
- The mechanism of action includes inducing apoptosis and cell cycle arrest, particularly in the G2/M phase .
2. Anti-inflammatory Properties
Isoxazoles are known for their anti-inflammatory effects. A review highlighted that certain isoxazole derivatives selectively inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. Compounds with similar structures to this compound have been shown to reduce inflammatory responses in animal models .
3. Antimicrobial Activity
There is evidence suggesting that isoxazole derivatives possess antimicrobial properties. Research has shown effectiveness against various bacterial strains, indicating potential applications in treating infections.
Case Studies
Several studies have investigated the biological activities of compounds related to this compound:
- A study on substituted isoxazoles demonstrated their activity against breast (MCF-7) and liver (Hep3B) cancer cell lines, with some compounds showing IC50 values as low as 15 μg/ml .
- Another investigation focused on the synthesis and evaluation of novel isoxazole-amide derivatives revealed promising results in terms of antioxidant activity alongside their anticancer potential .
Data Table: Summary of Biological Activities
Activity | Compound | Cell Line | IC50 (μg/ml) | Mechanism |
---|---|---|---|---|
Anticancer | 2d | Hep3B | ~23 | Induces apoptosis |
Anticancer | 2e | HeLa | ~15.48 | Cell cycle arrest |
Anti-inflammatory | Various | Rat models | N/A | COX-2 inhibition |
Antimicrobial | Isoxazole | Various bacterial strains | N/A | Inhibition of bacterial growth |
Properties
IUPAC Name |
7-bromo-3-chloro-1,2-benzoxazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClNO/c8-5-3-1-2-4-6(5)11-10-7(4)9/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDDQHYMCNDGVMZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)ON=C2Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90855622 |
Source
|
Record name | 7-Bromo-3-chloro-1,2-benzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90855622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.46 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260677-07-3 |
Source
|
Record name | 7-Bromo-3-chloro-1,2-benzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90855622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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